4-Nitro-2,1,3-benzothiadiazole
Overview
Description
4-Nitro-2,1,3-benzothiadiazole is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications. The compound is known for its nitro group attached to a benzothiadiazole ring, which is a heterocyclic system containing both sulfur and nitrogen atoms within the ring structure. This compound and its derivatives have been explored for their chemical reactivity, synthesis methods, molecular structure, and potential use in various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4-Nitro-2,1,3-benzothiadiazole derivatives has been achieved through different methods. For instance, a one-pot synthesis of N-substituted indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been reported, which involves ring opening and intermolecular cyclization reactions . Another study describes the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides by reacting o-nitroanilines with sulfur monochloride, highlighting the structural features of these compounds . Additionally, improved syntheses of related heterocycles starting from 4-nitrobenzo-2,1,3-selenadiazole have been developed .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2,1,3-benzothiadiazole derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecules. For example, the crystal structure of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine reveals a dihedral angle between the thiadiazole and benzene rings, which is significant for understanding the compound's reactivity and interactions .
Chemical Reactions Analysis
4-Nitro-2,1,3-benzothiadiazole exhibits interesting reactivity patterns. It reacts with sodium methoxide in methanol to yield 2,1,3-benzothiadiazole-4,7-dione monoxime and undergoes methoxy-dehalogenation when substituted with a halogen atom . The formation of Meisenheimer complexes during these reactions indicates the compound's potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Nitro-2,1,3-benzothiadiazole and its derivatives are influenced by their molecular structure. For instance, the presence of the nitro group and other substituents can affect the compound's solubility, reactivity, and potential for forming hydrogen bonds, as seen in the crystal structure analysis . Moreover, the high in vitro release of nitric oxide from a 6-nitro-2,1,3-benzothiadiazole sample suggests good prospects for these compounds in applications requiring nitric oxide release .
Scientific Research Applications
Energetic and Structural Properties
4-Nitro-2,1,3-benzothiadiazole has been studied for its energetic properties using experimental and computational techniques. Key findings include its standard molar enthalpy of formation and the enthalpy of sublimation. These properties are significant for understanding its behavior in different states and applications in materials science (Silva et al., 2012).
Reactivity with Methoxide Ion
Research has shown that 4-Nitro-2,1,3-benzothiadiazole reacts with sodium methoxide in methanol, forming different derivatives. This reactivity is crucial for chemical synthesis and the creation of novel compounds (Nunno & Florio, 1977).
Applications in Coordination Chemistry
Functionalized 4-Nitro-2,1,3-benzothiadiazole has novel applications in metal coordination chemistry and crystal engineering. This includes forming complexes with zinc chloride and demonstrating charge transfer properties, which are significant for the development of new materials in organic electronics (Bashirov et al., 2014).
Synthesis of Nitro Derivatives
4-Nitrobenzothiadiazole and its N-oxide have been synthesized, showing potential for high nitric oxide release. This feature is particularly relevant for the development of novel compounds with potential applications in pharmacology or materials science (Konstantinova et al., 2018).
Electroactive Polymer Applications
4-Nitro-2,1,3-benzothiadiazole has been utilized in synthesizing a stable, low band gap electroactive polymer. This polymer's properties, such as its electrochemical and optical characteristics, make it suitable for applications in NIR devices and possibly in energy storage and sensing technologies (Atwani et al., 2008).
Small Band Gap Polymers
The development of small band gap polymers based on modified nitration of 4-Nitro-2,1,3-benzothiadiazole demonstrates its potential in creating efficient solar cells and organic electronic devices (Wang et al., 2010).
properties
IUPAC Name |
4-nitro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQKAMJGVIHECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216019 | |
Record name | 4-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,1,3-benzothiadiazole | |
CAS RN |
6583-06-8 | |
Record name | 4-Nitro-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6583-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitro-1,2,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006583068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6583-06-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404747 | |
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Record name | 4-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1,2,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Nitrobenzo[c][1,2,5]thiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6H8S4VKP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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